4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 2nd position on the pyrimidinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride typically involves multiple steps starting from simpler organic compounds. One common synthetic route involves the cyclization of a suitable precursor containing the pyrimidinyl ring followed by chlorination and methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of other halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential applications in the development of pharmaceuticals. It may be used as a precursor in the synthesis of drugs that target specific diseases or conditions.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
4-Chloro-2-methyl-5H-pyrimido[4,5-d]azepine
2-Methyl-4-chloro-5H-pyrimido[4,5-d]azepine
4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Uniqueness: 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6;;/h11H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYDIMMWJNULAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=N1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.